(2R,5R)-2,5-Bis(diphenylphosphino)hexane

Descripción general

Descripción

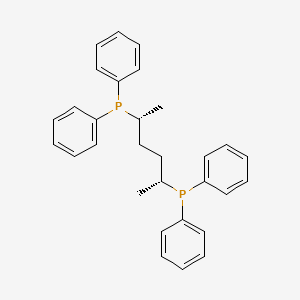

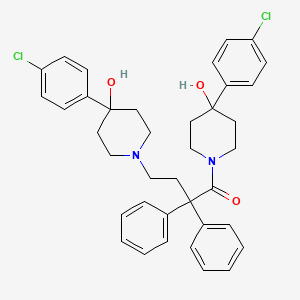

“(2R,5R)-2,5-Bis(diphenylphosphino)hexane” is a chiral organic compound with the molecular formula C30H32P2 . It is often abbreviated as BDPH . It is a colorless crystal, almost insoluble in water, but soluble in most organic solvents .

Synthesis Analysis

The compound can be synthesized through various methods. One common method involves the reaction of hexyne with phenylmagnesium bromide to produce hexylphenylmagnesium, which is then reacted with an excess of diphenylphosphine .Molecular Structure Analysis

The molecular structure of “(2R,5R)-2,5-Bis(diphenylphosphino)hexane” is characterized by two phosphorus atoms each bonded to a hexane chain and two phenyl groups . The compound has a molar mass of 454.52 g/mol .Chemical Reactions Analysis

“(2R,5R)-2,5-Bis(diphenylphosphino)hexane” is often used as a chiral ligand in various chemical reactions. For instance, it can be used in the 1,3-dipolar cycloaddition reaction of azomethyne, catalyzed by silver .Physical And Chemical Properties Analysis

The compound is a solid at room temperature with a melting point of 143-147 °C . It is sparingly soluble in water (3.2E-5 g/L at 25°C) but soluble in most organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- (2R,5R)-2,5-Bis(diphenylphosphino)hexane, as a chiral analogue of 1,4-bis-(diphenylphosphino)butane, has been synthesized from enantiomerically pure hexanediol. Its molecular structure was determined by X-ray structure analysis of its nickel(II) complex, revealing a rare dimeric species. The enantiomeric purity was deduced from NMR analysis of the reaction product with palladium complexes (Wiesauer, Kratky, & Weissensteiner, 1996).

Catalysis

- This compound is involved in catalytic reactions. For instance, it catalyzes a three-component coupling reaction of alkyl bromides, 1,3-dienes, and silylmethylmagnesium chloride, leading to the formation of homoallylsilanes. This reaction involves radical species from alkyl halides (Mizutani, Shinokubo, & Oshima, 2003).

Ligand Properties

- The compound has been studied for its donor properties towards palladium(II). Its structure as a ligand seems to vary based on the length of the alkane chain between the donor atoms, forming polymeric, dimeric, or monomeric complexes (Hill, McAuliffe, Niven, & Parish, 1980).

Coordination Chemistry

- Its utility in coordination chemistry is notable, as seen in the formation of a two-dimensional coordination polymer with tellurium nodes. The polymer networks are positively charged and alternate with anions forming layered structures (Matulova & Nečas, 2008).

Applications in Organometallic Chemistry

- The compound has been used in the synthesis and structural characterization of linear and macrocyclic bis(dinitrosyliron) complexes, highlighting its role in the development of complex organometallic structures (Li, Reginato, Urschey, Stradiotto, & Liarakos, 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,5R)-5-diphenylphosphanylhexan-2-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3/t25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXNCYRUWZPRJX-CLJLJLNGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5R)-Hexane-2,5-diylbis(diphenylphosphine) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)

![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)

![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-4-yl)carbazole](/img/structure/B3322207.png)